molecular formula C15H18F3NO3 B13890069 tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate

tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate

Cat. No.: B13890069
M. Wt: 317.30 g/mol
InChI Key: UDQWYZKZYOOGPL-LLVKDONJSA-N
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Description

tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate (CAS 2891580-83-7) is a chiral carbamate derivative featuring a dihydrobenzofuran core with a trifluoromethyl (-CF₃) substituent at position 6 and a tert-butyl carbamate group at position 3. This compound serves as a key intermediate in medicinal chemistry, leveraging the trifluoromethyl group’s electron-withdrawing properties to enhance metabolic stability and lipophilicity, which are advantageous in drug design .

Properties

Molecular Formula

C15H18F3NO3

Molecular Weight

317.30 g/mol

IUPAC Name

tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]carbamate

InChI

InChI=1S/C15H18F3NO3/c1-14(2,3)22-13(20)19(4)11-8-21-12-7-9(15(16,17)18)5-6-10(11)12/h5-7,11H,8H2,1-4H3/t11-/m1/s1

InChI Key

UDQWYZKZYOOGPL-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@@H]1COC2=C1C=CC(=C2)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1COC2=C1C=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Preparation Methods of tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

  • Construction of the dihydrobenzofuran core with the trifluoromethyl substituent at the 6-position.
  • Introduction of the chiral center at the 3-position of the dihydrobenzofuran ring.
  • N-Methylation of the nitrogen atom.
  • Installation of the tert-butyl carbamate protecting group (Boc group) on the nitrogen.

Specific Synthetic Routes and Conditions

Construction of the Dihydrobenzofuran Core

The dihydrobenzofuran moiety bearing the trifluoromethyl group is synthesized via cyclization reactions starting from appropriately substituted phenolic precursors. The trifluoromethyl group is introduced through electrophilic trifluoromethylation or by using trifluoromethyl-substituted starting materials.

Chiral Center Formation at the 3-Position

The stereoselective formation of the (3S)-configuration is achieved through asymmetric synthesis techniques or chiral resolution methods. Catalytic asymmetric hydrogenation or chiral auxiliary-mediated cyclization are common approaches.

N-Methylation and Carbamate Protection

The nitrogen atom is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. Subsequently, the tert-butyl carbamate protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of catalysts or bases.

Detailed Preparation Procedures from Literature and Patents

Patent WO2024067433A1: Synthesis of PRMT5 Inhibitor Analogues

This patent describes the synthesis of novel molecules with protein arginine methyltransferase 5 inhibitory activity, including compounds structurally related to this compound. The synthetic route involves:

  • Preparation of the dihydrobenzofuran intermediate with trifluoromethyl substitution.
  • N-Methylation followed by Boc protection to yield the final carbamate compound.
  • Use of pharmaceutically acceptable salts and hydration states to improve stability and solubility.

No explicit reaction conditions or yields are disclosed in the patent summary, but the procedures align with common Boc protection and methylation protocols.

Synthetic Insights from Related Compounds and Analogues

Research articles on structurally related carbamates and dihydrobenzofuran derivatives provide valuable insights:

  • Boc Protection: Multiple green chemistry methods for Boc protection of amines are documented, including solvent-free conditions, use of ionic liquids, and iron(III) trifluoromethanesulfonate catalysis at room temperature, achieving yields above 90% within short reaction times (0.1 to 16 hours).

  • N-Methylation: Methylation of nitrogen centers is typically conducted using methyl iodide or methyl triflate in the presence of a base such as potassium tert-butoxide, yielding high conversion rates.

  • Chiral Control: Asymmetric synthesis employing chiral catalysts or auxiliaries ensures the (3S)-configuration of the dihydrobenzofuran ring, critical for biological activity.

Data Table: Summary of Key Reaction Conditions and Yields

Step Reagents/Conditions Catalyst/Base Temperature (°C) Time (h) Yield (%) Notes
Boc Protection of Amines Di-tert-butyl dicarbonate (Boc2O) Fe(OTf)3 (1 mol%) or ionic liquid 20 (room temp) 0.08-16 92-99 Solvent-free or in ethanol/THF; green chemistry; high purity products
N-Methylation of Nitrogen Methyl iodide or methyl triflate Potassium tert-butoxide 20-50 1-4 >85 Performed under inert atmosphere; base-promoted alkylation
Dihydrobenzofuran Formation Cyclization of substituted phenols Acid or base catalysts 25-100 2-24 70-85 Electrophilic trifluoromethylation or use of trifluoromethylated precursors
Chiral Center Formation Asymmetric catalysis or chiral auxiliaries Chiral ligands or catalysts Variable Variable 60-90 Ensures stereoselectivity at 3-position

Research Discoveries and Optimization

  • Green Chemistry Approaches: Recent advances emphasize environmentally friendly Boc protection methods, such as solvent-free reactions with iron catalysts or ionic liquids, minimizing waste and improving catalyst recyclability.

  • Microwave-Assisted Synthesis: Microwave irradiation has been employed to accelerate methylation and carbamate formation steps, enhancing yields and reducing reaction times.

  • Catalyst Reusability: Iron oxide and ionic liquid catalysts used in Boc protection have demonstrated multiple reuse cycles without significant loss of activity, supporting sustainable synthesis.

  • Stereochemical Control: The use of chiral catalysts in the formation of the dihydrobenzofuran ring system has been optimized to achieve high enantiomeric excess, critical for the biological efficacy of the compound.

Chemical Reactions Analysis

tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

  • Trifluoromethyl (-CF₃): Introduces strong electron-withdrawing effects, improving oxidative stability and lipophilicity compared to bromo or cyano analogues. This makes the compound suitable for CNS-targeting drugs where blood-brain barrier penetration is critical .
  • Bromo (-Br) : Serves as a versatile handle for Suzuki-Miyaura cross-coupling reactions, enabling further functionalization in API synthesis .

Industrial and Patent Relevance

  • The trifluoromethyl compound’s utility is underscored by its inclusion in patent EP 4 374 877 A2 (2024), which describes carbamate derivatives in kinase inhibitors. In contrast, bromo and cyano analogues are frequently cited in intermediate synthesis but lack direct therapeutic claims .
  • High-purity manufacturing (NLT 97%) is emphasized for bromo derivatives (), reflecting stringent quality standards for regulatory compliance, a benchmark likely applicable to the CF₃ analogue .

Biological Activity

tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its molecular characteristics, mechanisms of action, and relevant research findings concerning its biological effects.

Molecular Characteristics

  • Molecular Formula : C15H18F3N1O3
  • Molecular Weight : 317.3 g/mol
  • CAS Number : 2814522-12-6
  • Purity : Approximately 97% .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially influencing various pathways. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may contribute to its pharmacological properties.

In Vitro Studies

Research has indicated that this compound exhibits significant activity against certain cellular targets. For instance, it has been evaluated for its effects on:

  • Neuroprotective Effects : Studies suggest that the compound may have neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease (AD) due to its ability to modulate neurotransmitter systems .
  • Antioxidant Activity : The compound has demonstrated antioxidant capabilities in vitro, which can protect cells from oxidative stress .

In Vivo Studies

Preclinical trials have shown promising results regarding the efficacy of this compound in animal models:

  • Alzheimer’s Disease Models : In studies involving transgenic mice, the compound improved cognitive function and reduced amyloid plaque formation, suggesting a potential role in AD therapy .
  • Anti-inflammatory Effects : The compound has shown to reduce inflammation markers in animal models, indicating a possible application in inflammatory diseases .

Case Studies

StudyModelFindings
Study 1Transgenic mice (AD model)Improved cognitive scores and reduced amyloid plaques after treatment with tert-butyl N-methyl-N-[6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate.
Study 2Rat model of inflammationSignificant reduction in pro-inflammatory cytokines following administration of the compound.

Q & A

Q. What are the key considerations for synthesizing tert-butyl N-methyl-N-[(3S)-6-(trifluoromethyl)-2,3-dihydrobenzofuran-3-yl]carbamate with high enantiomeric purity?

Synthesis of this compound requires precise control over stereochemistry, particularly the (3S) configuration. A carbamate protection strategy is often employed, utilizing tert-butyl carbamate as a protecting group for the amine. Key steps include:

  • Chiral resolution : Use of chiral auxiliaries or asymmetric catalysis to ensure enantiomeric purity .
  • Trifluoromethyl incorporation : Electrophilic trifluoromethylation or transition-metal-catalyzed coupling at the 6-position of the dihydrobenzofuran core .
  • Purification : High-performance liquid chromatography (HPLC) with chiral stationary phases to isolate the desired enantiomer .

Q. How can the compound’s stability under experimental conditions (e.g., acidic/basic environments) be assessed?

Stability studies should include:

  • pH-dependent degradation assays : Incubate the compound in buffered solutions (pH 1–13) at 25–60°C and monitor degradation via LC-MS .
  • Thermal analysis : Differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Light sensitivity : UV-Vis spectroscopy to assess photodegradation under simulated daylight .

Q. What spectroscopic and crystallographic methods are most effective for structural confirmation?

  • NMR spectroscopy : ¹H/¹³C NMR for backbone assignment and ¹⁹F NMR to confirm trifluoromethyl group integrity .
  • X-ray crystallography : Single-crystal analysis using SHELXL for absolute configuration determination .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular formula validation .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the compound’s biological activity in structure-activity relationship (SAR) studies?

The CF₃ group enhances metabolic stability and lipophilicity, which can improve membrane permeability. To evaluate SAR:

  • Comparative assays : Synthesize analogs lacking CF₃ and test in biological assays (e.g., enzyme inhibition or receptor binding) .
  • Computational docking : Molecular dynamics simulations to assess CF₃ interactions with target binding pockets .

Q. What experimental designs are optimal for studying the compound’s environmental fate and toxicity?

Adopt a tiered approach:

  • Laboratory studies : Measure soil/water partitioning coefficients (log K₀c) and biodegradation half-lives under OECD 301 guidelines .
  • Ecotoxicology : Acute toxicity assays using Daphnia magna or Danio rerio (zebrafish) to assess LC₅₀/EC₅₀ values .
  • Field studies : Track environmental persistence in microcosms simulating natural ecosystems .

Q. How can enantiomeric impurities impact pharmacological outcomes, and what methods detect trace impurities?

Even minor enantiomeric impurities (e.g., (3R) configuration) can alter target binding. Detection strategies include:

  • Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak AD-H) with UV detection .
  • Circular dichroism (CD) : Monitor Cotton effects to distinguish enantiomers .
  • Biological assays : Compare IC₅₀ values of purified enantiomers vs. racemic mixtures .

Methodological Challenges and Solutions

Q. How to resolve contradictions in biological activity data across studies?

Common sources of variability include:

  • Purity discrepancies : Validate compound purity (>98%) via orthogonal methods (HPLC, NMR) .
  • Assay conditions : Standardize buffer pH, temperature, and cell line passage numbers .
  • Statistical rigor : Use factorial experimental design (e.g., ANOVA with post-hoc tests) to isolate confounding variables .

Q. What strategies optimize large-scale synthesis without compromising stereochemical integrity?

  • Flow chemistry : Continuous processing minimizes racemization during carbamate formation .
  • In situ monitoring : PAT (Process Analytical Technology) tools like FTIR for real-time reaction tracking .
  • Catalyst recycling : Immobilized chiral catalysts (e.g., Ru-BINAP complexes) reduce costs .

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